molecular formula C10H7NO4S B6147147 (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione CAS No. 99073-32-2

(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B6147147
CAS No.: 99073-32-2
M. Wt: 237.2
InChI Key:
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Description

(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiazolidine-2,4-dione under basic or acidic conditions. Common reagents include:

    Base-catalyzed condensation: Using bases like sodium hydroxide or potassium carbonate.

    Acid-catalyzed condensation: Using acids like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Solvent selection: Choosing appropriate solvents like ethanol or methanol.

    Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification techniques: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the double bond using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation products: Quinones or hydroxylated derivatives.

    Reduction products: Saturated thiazolidine derivatives.

    Substitution products: Various substituted thiazolidine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes involved in metabolic pathways.

    Antioxidant Activity: Exhibits antioxidant properties due to the presence of hydroxyl groups.

Medicine

    Antidiabetic Agents: Thiazolidinedione derivatives are known for their antidiabetic properties.

    Anti-inflammatory Agents: Potential use in reducing inflammation.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as:

    Peroxisome proliferator-activated receptors (PPARs): Modulating gene expression involved in glucose and lipid metabolism.

    Enzyme inhibition: Inhibiting enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Uniqueness

    Hydroxyl Groups: The presence of hydroxyl groups in (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione may confer unique antioxidant properties.

    Benzylidene Moiety: The benzylidene group may enhance its biological activity compared to other thiazolidinedione derivatives.

Properties

CAS No.

99073-32-2

Molecular Formula

C10H7NO4S

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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